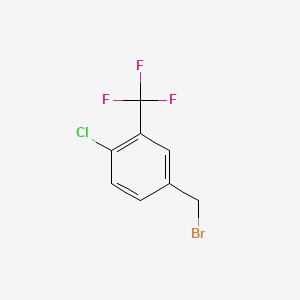

4-Chloro-3-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLIPLUATRVXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380780 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-23-9 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzyl bromide: Synthesis, Properties, and Applications in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound (CAS No. 261763-23-9) is a key bifunctional reagent that provides a direct and efficient route to introduce the valuable 4-chloro-3-(trifluoromethyl)benzyl moiety. This guide offers an in-depth technical overview of this reagent, from its fundamental properties and synthesis to its practical applications, providing researchers and development professionals with the critical insights needed to leverage its full potential.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing the key structural features of a reactive benzylic bromide functionalized with two strongly electron-withdrawing groups. These substituents dictate its reactivity and are crucial for the properties it imparts to target molecules.

| Property | Value | Reference(s) |

| CAS Number | 261763-23-9 | [2] |

| Molecular Formula | C₈H₅BrClF₃ | [3] |

| Molecular Weight | 273.49 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 36-40 °C | [4] |

| Boiling Point | 234 °C | [4] |

| Density | ~1.7 g/cm³ | N/A |

| Flash Point | 95 °C | [4] |

| Synonyms | 4-(Bromomethyl)-1-chloro-2-(trifluoromethyl)benzene, 3-Trifluoromethyl-4-chlorobenzyl bromide, 5-(Bromomethyl)-2-chlorobenzotrifluoride | [4] |

Synthesis: A Mechanistic Approach to Benzylic Bromination

The most direct and industrially scalable method for preparing this compound is through the free-radical bromination of its corresponding toluene precursor, 4-chloro-3-(trifluoromethyl)toluene. This reaction, a classic example of the Wohl-Ziegler bromination, leverages the stability of the benzylic radical intermediate to achieve high regioselectivity.[5][6][7]

Causality in Experimental Design:

The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium, which is generated in situ by the reaction of NBS with trace amounts of HBr.[7] This low concentration is paramount to suppressing undesired side reactions, such as electrophilic aromatic bromination, favoring the radical chain pathway for benzylic C-H abstraction.[7] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction by providing an initial source of radicals upon thermal decomposition. Anhydrous, non-polar solvents like carbon tetrachloride (historically) or cyclohexane are used to prevent ionic side reactions and to ensure the insolubility of the succinimide byproduct, which provides a visual cue for reaction completion.[5]

Caption: Workflow for the Wohl-Ziegler Synthesis.

Representative Synthesis Protocol (Wohl-Ziegler Bromination)

This protocol is a representative procedure based on established methods for Wohl-Ziegler bromination and should be adapted and optimized.[5][6][8][9]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.).

-

Solvent Addition: Add anhydrous cyclohexane or carbon tetrachloride as the solvent under an inert atmosphere (e.g., Nitrogen).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

-

Monitoring: The reaction is monitored by the disappearance of the starting material (via TLC or GC) and the visual observation of the dense NBS at the bottom of the flask being replaced by the less dense succinimide, which floats to the surface.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filter cake with a small amount of cold solvent.

-

Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like hexanes to yield the final product.

Reactivity and Applications in Synthetic Chemistry

This compound is a potent electrophile, primarily used in alkylation reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the stability of the resulting carbocation (in SN1-type reactions) or the polarized C-Br bond (in SN2-type reactions). It readily reacts with a wide range of nucleophiles, including phenols, amines, thiols, and carbanions, to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Case Study: O-Alkylation of Phenols

The ether linkage is a common motif in pharmaceuticals. The Williamson ether synthesis, involving the alkylation of a phenoxide with an alkyl halide, is a robust method for its formation. This compound is an excellent substrate for this reaction, enabling the synthesis of complex diaryl ethers.

Caption: General scheme for O-alkylation of a phenol.

Representative Protocol: Synthesis of a Benzyl Phenyl Ether

This protocol is a representative procedure for a standard Williamson ether synthesis and serves as a template.[10][11][12]

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (e.g., 4-methoxyphenol, 1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

-

Electrophile Addition: Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure ether.

Analytical Characterization (Predicted)

Note: As experimental spectral data for this specific compound is not widely published, the following are predicted values based on the analysis of structurally similar compounds and established NMR principles. These should be used for guidance and confirmed experimentally.[1][3][13][14][15][16]

| Data Type | Predicted Chemical Shift (δ) / Signal | Rationale |

| ¹H NMR | ~4.6 ppm (s, 2H) | The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. |

| ~7.4-7.8 ppm (m, 3H) | The three aromatic protons will appear as a complex multiplet. The proton between the -Cl and -CF₃ groups will be the most deshielded, while the others will show splitting patterns consistent with their positions. | |

| ¹³C NMR | ~31 ppm | The benzylic carbon (-CH₂Br) is shifted upfield relative to the aromatic carbons. |

| ~125-138 ppm | The aromatic carbons will appear in this region. The carbon bearing the -CF₃ group will show a characteristic quartet due to C-F coupling (¹JCF ≈ 272 Hz). The carbon attached to the -CH₂Br group will also be identifiable. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. It is a lachrymator (causes tears).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its utility is rooted in the strategic combination of a reactive benzylic bromide handle and the powerful electronic and steric properties of the chloro and trifluoromethyl substituents. For scientists in pharmaceutical and agrochemical research, a thorough understanding of its synthesis, reactivity, and handling is essential for designing efficient synthetic routes to novel and high-performing molecules. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and effectively incorporate this reagent into their synthetic programs.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Xi'an Kono Chem Co., Ltd. (n.d.). 4-(BroMoMethyl)-1-chloro-2-(trifluoroMethyl)benzene CAS NO 261763-23-9. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved from [Link]

-

YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Eli Lilly and Company. (1979).

-

PubChemLite. (n.d.). 4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S). Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Michigan State University. (1962). The ortho alkylation of phenols with aromatic alcohols in the presence of p-toluenesulfonic acid. Digital Repository. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(BroMoMethyl)-1-chloro-2-(trifluoroMethyl)benzene, CasNo.261763-23-9 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

- 3. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR [m.chemicalbook.com]

- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 11. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 12. d.lib.msu.edu [d.lib.msu.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzyl bromide: Properties, Reactivity, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a reactive benzyl bromide moiety and the electron-withdrawing trifluoromethyl and chloro groups on the aromatic ring, make it a valuable building block for the synthesis of complex molecules, particularly pharmaceutical intermediates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications in synthetic chemistry, with a focus on providing practical insights for laboratory and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 261763-23-9 | [1] |

| Molecular Formula | C₈H₅BrClF₃ | [1] |

| Molecular Weight | 273.48 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 234 °C | [1] |

| Density | 1.663 g/cm³ | [1] |

| Flash Point | 95 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | N/A |

| ¹H NMR (CDCl₃) | δ ~4.5 (s, 2H, CH₂Br), ~7.4-7.8 (m, 3H, Ar-H) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~31 (CH₂Br), ~123 (q, CF₃), ~127-135 (Ar-C), ~138 (Ar-C-CH₂Br) | Predicted |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-C-H), ~1450, 1580 (Ar C=C), ~1320 (C-F), ~1220 (C-Cl), ~680 (C-Br) | Predicted |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the benzyl bromide group. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack, making this compound an excellent alkylating agent.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is the Sɴ2 reaction. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Causality Behind Experimental Choices: The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the aromatic ring slightly deactivates the benzylic position towards Sɴ2 reactions compared to unsubstituted benzyl bromide. This is due to the inductive withdrawal of electron density from the aromatic ring, which in turn affects the stability of the transition state. However, the benzylic position is still sufficiently reactive for most synthetic purposes. The choice of solvent is crucial; polar apathetic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.

Common nucleophiles that react with this compound include:

-

Amines: To form substituted benzylamines.

-

Alcohols/Phenols (as alkoxides/phenoxides): To form benzyl ethers (Williamson Ether Synthesis).

-

Thiols (as thiolates): To form benzyl thioethers.

-

Cyanide: To form benzyl cyanides, which can be further hydrolyzed to carboxylic acids or reduced to amines.

-

Enolates: To form new carbon-carbon bonds.

Application in Pharmaceutical Synthesis

While a direct, published synthesis of a marketed drug starting from this compound is not readily apparent, its structural motif is present in several important pharmaceuticals. For instance, the anti-cancer drug Enzalutamide contains a related 4-amino-2-(trifluoromethyl)benzonitrile core. The synthesis of Enzalutamide and other complex molecules often involves the introduction of substituted benzyl groups, highlighting the potential utility of this compound as a key intermediate in the development of new drug candidates. The strategic placement of the chloro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity to biological targets.

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a detailed, step-by-step methodology for a representative Sɴ2 reaction involving the N-alkylation of a primary amine with this compound. This is a foundational reaction in the synthesis of many pharmaceutical intermediates.

Objective: To synthesize N-(4-Chloro-3-(trifluoromethyl)benzyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Expertise & Experience: Anhydrous solvent is used to prevent side reactions, such as hydrolysis of the benzyl bromide. Potassium carbonate is a mild base used to neutralize the HBr formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. An excess of the base is used to ensure the reaction goes to completion.

-

-

Addition of Nucleophile: Add aniline (1.1 eq) to the stirring suspension.

-

Trustworthiness: A slight excess of the amine is used to ensure all the benzyl bromide is consumed, which is often the more expensive reagent.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Self-Validating System: The reaction can be monitored by TLC by spotting the starting materials and the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate. Combine the filtrate and the washings.

-

Extraction: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Expertise & Experience: The bicarbonate wash removes any remaining acidic byproducts. The brine wash helps to remove any residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram

Caption: Workflow for the N-alkylation of aniline.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Causes tearing.

-

Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Keep refrigerated.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Conclusion

This compound is a versatile and reactive building block for organic synthesis, particularly in the development of new pharmaceutical compounds. Its utility stems from the ease with which the benzylic bromide can be displaced by a variety of nucleophiles, allowing for the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety into a target molecule. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Alkylation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzyl bromide

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-23-9), a key halogenated intermediate in synthetic chemistry. It details the compound's molecular structure, physicochemical properties, and its significance as a building block, particularly in the fields of pharmaceutical and agrochemical development. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its reactivity, synthetic utility, and essential handling protocols.

Introduction and Strategic Importance

This compound is a substituted toluene derivative featuring three distinct functional groups: a benzylic bromide, a chloro group, and a trifluoromethyl (CF3) group. This unique combination of substituents makes it a highly valuable and reactive intermediate in organic synthesis.

The strategic importance of this molecule lies in two primary features:

-

The Benzylic Bromide: The -CH₂Br group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (typically Sₙ2). This allows for the facile attachment of the 4-chloro-3-(trifluoromethyl)benzyl moiety to a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), serving as a cornerstone for building molecular complexity.

-

The Trifluoromethyl Group: The -CF₃ group is a critical pharmacophore in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2][3] The presence of this group makes the parent benzyl bromide an attractive starting material for synthesizing novel active pharmaceutical ingredients (APIs).[1]

This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical reagent is defined by its structure and physical characteristics. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

Molecular Structure

The formal name, this compound, precisely describes the arrangement of substituents on the benzene ring. Alternative names include 4-(Bromomethyl)-1-chloro-2-(trifluoromethyl)benzene and 3-Trifluoromethyl-4-chlorobenzyl bromide.[4]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 261763-23-9 | [4][5][6][7] |

| Molecular Formula | C₈H₅BrClF₃ | [4][5][6][7] |

| Molecular Weight | 273.48 g/mol | [5][7] |

| Appearance | Solid | |

| Melting Point | 36-40 °C | [4][5] |

| Boiling Point | 234 °C | [4][5] |

| Density | ~1.7 g/cm³ | [4] |

| Flash Point | 95 °C | [4][5] |

| XLogP3 | 4.23 | [4] |

XLogP3 is a computed measure of hydrophobicity, indicating high lipophilicity.

Synthesis and Reactivity Profile

General Synthetic Route

While multiple proprietary methods exist, a common and logical synthetic pathway to this compound involves the radical bromination of the corresponding toluene precursor, 4-chloro-3-(trifluoromethyl)toluene.

This transformation is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.

Caption: A conceptual workflow for the synthesis of the title compound.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is chosen because it provides a low, constant concentration of Br₂ in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

-

Radical Initiator: The initiator is necessary to start the chain reaction by generating the initial bromine radical.

-

Non-polar Solvent: A solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not interfere with the radical mechanism.

Core Reactivity: The Benzyl Bromide Moiety

The primary utility of this compound stems from its reactivity as an alkylating agent. The carbon atom of the -CH₂Br group is highly electrophilic due to the electronegativity of the adjacent bromine atom and the resonance stabilization of the resulting benzylic carbocation intermediate.

It readily undergoes Sₙ2 reactions with a variety of nucleophiles:

-

O-Alkylation: With alcohols or phenols to form ethers.

-

N-Alkylation: With primary or secondary amines to form secondary or tertiary amines, respectively.

-

S-Alkylation: With thiols to form thioethers.

-

C-Alkylation: With enolates or other carbon nucleophiles to form new carbon-carbon bonds.

Caption: Generalized Sₙ2 mechanism involving the title compound.

Experimental Protocol: Example N-Alkylation

This section provides a representative, step-by-step protocol for the N-alkylation of a primary amine, demonstrating a common application of the title compound.

Objective: To synthesize N-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate and acetonitrile.

-

Reagent Addition: Add aniline to the stirring suspension.

-

Substrate Addition: Dissolve this compound in a minimal amount of acetonitrile and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid potassium carbonate and wash the solid with acetonitrile.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}aniline.

Trustworthiness through Self-Validation:

-

Excess Base: Using at least two equivalents of K₂CO₃ ensures that it neutralizes the HBr byproduct formed during the reaction and also acts as a mild base to facilitate the reaction without causing unwanted side reactions.

-

Monitoring: Regular TLC analysis validates the reaction's progression and confirms the consumption of the limiting reagent before proceeding to work-up, preventing the isolation of unreacted starting materials.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazard Identification: It is classified as corrosive and causes severe skin burns and eye damage.[4] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[4] Wash hands and exposed skin thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is anchored in the reliable reactivity of its benzylic bromide group for alkylation reactions and the desirable physicochemical properties imparted by the trifluoromethyl substituent. For researchers in drug discovery and medicinal chemistry, this compound serves as a critical building block for accessing novel molecular architectures with enhanced therapeutic potential. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.

References

-

This compound. Oakwood Chemical. [Link]

-

4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S). PubChemLite. [Link]

-

The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound, min 97%, 1 gram. Oakwood Chemical. [Link]

-

How 4-(Trifluoromethyl)benzyl Bromide Enhances Pharmaceutical and Specialty Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of 3-(Trifluoromethyl)benzyl Bromide in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzyl Bromide in Common Organic Solvents

Introduction

4-Chloro-3-(trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility in drug discovery and development is significant, making a thorough understanding of its physical and chemical properties, particularly its solubility, essential for researchers and process chemists. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical predictions and detailed experimental protocols for its determination.

This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the principles governing the solubility of this compound and equips the reader with the methodology to assess its solubility in various organic solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical to predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility theory, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

Molecular Structure and Polarity:

This compound (C₈H₅BrClF₃) is a substituted toluene derivative. The presence of a chlorine atom, a trifluoromethyl group, and a bromine atom attached to the benzylic carbon significantly influences its electronic properties and overall polarity. The trifluoromethyl group is strongly electron-withdrawing, while the chlorine and bromine atoms also contribute to the molecule's electrophilic nature. The calculated XLogP3 value of 4.23 indicates a high degree of lipophilicity, suggesting that the compound is non-polar in nature.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261763-23-9 | [3][4][5] |

| Molecular Formula | C₈H₅BrClF₃ | [3][4][5] |

| Molecular Weight | 273.48 g/mol | [5] |

| Melting Point | 36-40 °C | [3][5] |

| Boiling Point | 234 °C | [3][5] |

| Density | ~1.7 g/cm³ | [3] |

| XLogP3 | 4.23 | [3] |

Theoretical Solubility Profile

Based on its high lipophilicity and non-polar character as indicated by the XLogP3 value, this compound is predicted to exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is expected to be very low.

-

High Expected Solubility: In non-polar solvents such as hexane, toluene, and diethyl ether, the compound is likely to be highly soluble. The van der Waals interactions between the solute and these solvents would be favorable.

-

Moderate to Good Expected Solubility: In solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and tetrahydrofuran, good solubility is also anticipated.

-

Low to Negligible Expected Solubility: In highly polar solvents like methanol, ethanol, and especially water, the solubility is predicted to be poor. The strong hydrogen bonding network of these solvents would not be favorably disrupted by the non-polar solute.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for practical applications in synthesis and formulation. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Gravimetric "Shake-Flask" Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Experimental Workflow Diagram:

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a clean, dry vial with a screw cap. The excess is crucial to ensure a saturated solution is formed.

-

Precisely add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for several hours to permit the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical not to disturb the solid at the bottom.

-

Filter the collected supernatant through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with the organic solvent) into a pre-weighed, clean, and dry evaporation dish. This step removes any suspended microparticles.

-

Gently evaporate the solvent from the dish. This can be done in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight.

-

The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken. The result can be expressed in units such as mg/mL or converted to molarity (mol/L).

-

Alternative Method: HPLC-Based Quantification

For higher throughput or when dealing with smaller sample sizes, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the saturated solution.

Experimental Workflow Diagram:

Caption: Workflow for HPLC-Based Solubility Determination.

Protocol Outline:

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method.

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Sample Preparation for HPLC: Withdraw and filter an aliquot of the supernatant as described previously. Dilute this aliquot with the HPLC mobile phase to a concentration that falls within the range of the prepared standards.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample by HPLC under appropriate chromatographic conditions (e.g., a C18 column with a suitable mobile phase of acetonitrile and water, and UV detection).

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

Safety and Handling Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All handling procedures should conform to the information provided in the Safety Data Sheet (SDS).

Conclusion

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Unknown. (n.d.). Factors affecting solubility. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 261763-23-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scribd.com [scribd.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data of 4-Chloro-3-(trifluoromethyl)benzyl bromide: A Technical Guide for Researchers

Introduction

4-Chloro-3-(trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl and chloro-substituted benzene ring, combined with the reactive benzyl bromide moiety, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data, grounded in established spectroscopic principles, and outlines detailed, field-proven protocols for data acquisition.

Molecular Structure and Properties

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 261763-23-9 | |

| Molecular Formula | C₈H₅BrClF₃ | |

| Molecular Weight | 273.48 g/mol | |

| Melting Point | 36-40 °C | |

| Boiling Point | 234 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂Br |

| ~7.4 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~32 | -CH₂Br |

| ~122 (q) | -CF₃ |

| ~128 (q) | Ar-C |

| ~130 | Ar-CH |

| ~132 | Ar-CH |

| ~133 (q) | Ar-C |

| ~135 | Ar-C |

| ~138 | Ar-CH |

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation : Accurately weigh 10-20 mg of this compound. Dissolve the solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm. Cap the NMR tube securely.

-

Instrument Setup : Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Data Acquisition : Acquire the ¹H NMR spectrum, typically with 8-16 scans. Following this, acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of Predicted NMR Spectra

-

¹H NMR :

-

The singlet at approximately 4.5 ppm is characteristic of the two protons of the benzylic bromide methylene group (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

The aromatic region will display a complex pattern of signals due to the three protons on the substituted benzene ring. The electron-withdrawing effects of the chloro and trifluoromethyl groups will cause these protons to resonate at relatively downfield shifts (typically between 7.4 and 7.8 ppm). The splitting pattern (multiplicity) will be complex due to spin-spin coupling between the aromatic protons.

-

-

¹³C NMR :

-

The signal for the benzylic carbon (-CH₂Br) is expected around 32 ppm.

-

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift will be significantly influenced by the fluorine atoms.

-

The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon atoms directly attached to the electron-withdrawing chloro and trifluoromethyl groups will be deshielded and appear at the lower end of this range. The trifluoromethyl group will also cause the adjacent carbon to appear as a quartet.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1350-1100 | Strong | C-F stretches (of -CF₃) |

| 1100-1000 | Strong | Aromatic C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

Figure 3: Workflow for IR data acquisition using the thin solid film method.

Detailed Steps:

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.

-

Film Formation : Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition : First, acquire a background spectrum with nothing in the sample beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.

Interpretation of Predicted IR Spectrum

-

Aromatic C-H Stretch : The presence of the aromatic ring is indicated by the C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹.

-

Aromatic C=C Skeletal Vibrations : The characteristic absorptions for the carbon-carbon double bond stretching within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretches : The trifluoromethyl group will exhibit strong C-F stretching absorptions in the 1350-1100 cm⁻¹ range. These are often the most intense peaks in the spectrum.

-

C-Cl and C-Br Stretches : The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 1100-1000 cm⁻¹ for C-Cl and 700-600 cm⁻¹ for C-Br.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for analyzing small organic molecules, which often causes fragmentation of the molecular ion.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 272/274/276 | Low | [M]⁺˙ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 193/195 | High | [M - Br]⁺ (Loss of bromine radical) |

| 158 | Medium | [M - Br - Cl]⁺ |

| 91 | Very High (Base Peak) | [C₇H₄F₃]⁺ (Tropylium-like ion) |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Figure 4: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Detailed Steps:

-

Sample Introduction : A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

-

Ionization : The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation : The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis and Detection : The positively charged ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Interpretation of Predicted Mass Spectrum

Figure 5: Predicted fragmentation pathway for this compound in EI-MS.

-

Molecular Ion Peak ([M]⁺˙) : The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks at m/z 272, 274, and 276.

-

Loss of Bromine ([M - Br]⁺) : The C-Br bond is relatively weak and readily undergoes homolytic cleavage to lose a bromine radical. This results in a prominent peak at m/z 193/195, corresponding to the [C₈H₅ClF₃]⁺ fragment. The isotopic pattern for chlorine will still be present.

-

Base Peak : The most stable fragment, and therefore the most abundant (the base peak), is often the tropylium-like ion. For benzyl bromide and its derivatives, a peak at m/z 91 is characteristic of the tropylium ion. In this case, due to the substituents, the base peak is predicted to be at a different m/z value, likely corresponding to a stable substituted tropylium-like cation. A plausible fragmentation would lead to a highly stable fragment at m/z 91.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. The detailed experimental protocols offer a practical framework for researchers to acquire high-quality data. The in-depth interpretation of the predicted spectra, grounded in fundamental spectroscopic principles, will aid in the structural verification and quality assessment of this important chemical intermediate.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

School of Chemistry, Food and Pharmacy. (n.d.). NMR Sample Preparation. University of Reading. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- S. Kim, et al. (2017). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 19(1), 6570-6576.

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved from [Link]

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(32), 20959-20967.

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

- ¹³C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. (2013). Magnetic Resonance in Chemistry, 51(2), 99-108.

-

Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). ResearchGate. Retrieved from [Link]

-

How Do You Prepare Samples For Infrared Spectroscopy? (n.d.). Kintek Solution. Retrieved from [Link]

-

Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. Retrieved from [Link]

-

How to predict IR Spectra? (2023, July 15). ResearchGate. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA. Retrieved from [Link]

-

NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]

- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014, December 5). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.). ResearchGate. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]

-

Principles of IR Spectroscopy. (n.d.). Solubility of Things. Retrieved from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

Describe the procedure for preparing a liquid sample for infrared examination. (n.d.). Homework.Study.com. Retrieved from [Link]

The Cornerstone of Aromatic Functionalization: An In-depth Technical Guide to Electrophilic Substitution on the Benzene Ring

For researchers, scientists, and professionals in drug development, a profound understanding of the fundamental reactions that underpin the synthesis of complex organic molecules is paramount. Among these, electrophilic aromatic substitution (EAS) stands as a cornerstone, a versatile and powerful tool for the functionalization of benzene and its derivatives. This guide provides an in-depth exploration of the core mechanisms of EAS, delving into the causality behind experimental choices and offering practical insights for its application in the laboratory, particularly within the context of pharmaceutical development.

The Heart of the Reaction: A Two-Step Mechanistic Journey

Electrophilic aromatic substitution is not a single-step event but rather a carefully orchestrated two-step process.[1][2] The inherent stability of the aromatic sextet of electrons in the benzene ring means that it is less reactive than a simple alkene.[3] Consequently, the reaction requires a potent electrophile to initiate the process.

Step 1: The Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The reaction commences with the attack of the π-electron system of the aromatic ring on a strong electrophile (E+).[1][2][4] This initial step is the slow, rate-determining phase of the reaction because it disrupts the energetically favorable aromaticity of the benzene ring.[1][2][5] The result is the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6][7] This intermediate is non-aromatic, with one carbon atom being sp3-hybridized and bonded to both a hydrogen atom and the incoming electrophile.[6] The positive charge is delocalized across the remaining five sp2-hybridized carbon atoms through resonance, which imparts a degree of stability to this transient species.[6]

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Caption: The two-step mechanism of electrophilic aromatic substitution.

Step 2: Deprotonation and Restoration of Aromaticity

The second step is a rapid deprotonation of the sigma complex by a weak base present in the reaction mixture.[1][2] This base removes the proton from the sp3-hybridized carbon atom, and the electrons from the carbon-hydrogen bond move to reform the π-system.[2] This restores the aromaticity of the ring, a thermodynamically highly favorable process, driving the reaction to completion.[2] The final product is a substituted benzene ring where a hydrogen atom has been replaced by the electrophile.

Generating the Attacker: The Formation of Key Electrophiles

The nature of the electrophile dictates the type of functional group introduced onto the benzene ring. Often, a catalyst, typically a Lewis acid, is required to generate a sufficiently potent electrophile to overcome the stability of the aromatic ring.[6]

| Reaction | Electrophile (E+) | Generation Method |

| Halogenation | Br+, Cl+ | Reaction of Br₂ or Cl₂ with a Lewis acid (e.g., FeBr₃, AlCl₃).[4][6] |

| Nitration | NO₂+ (Nitronium ion) | Reaction of concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[4] |

| Sulfonation | SO₃ or +SO₃H | Fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[6] |

| Friedel-Crafts Alkylation | R+ (Carbocation) | Reaction of an alkyl halide (R-X) with a Lewis acid (e.g., AlCl₃).[8][9] |

| Friedel-Crafts Acylation | R-C=O+ (Acylium ion) | Reaction of an acyl halide or anhydride with a Lewis acid (e.g., AlCl₃).[8] |

The Influence of Substituents: Directing the Course of the Reaction

When a benzene ring is already substituted, the existing substituent profoundly influences both the rate of subsequent electrophilic substitution and the position of the incoming electrophile.[6] This is a critical consideration in multi-step organic synthesis. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups and Ortho-, Para- Directors

Activating groups are electron-donating substituents that increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[10] These groups stabilize the positively charged sigma complex intermediate, thereby lowering the activation energy of the rate-determining step.[10]

Common activating groups include:

-

Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻

-

Moderately Activating: -OR, -NHCOR

-

Weakly Activating: -R (alkyl groups), -C₆H₅

Electron-donating groups direct incoming electrophiles to the ortho and para positions. This is because the resonance structures of the sigma complex formed upon ortho or para attack allow the positive charge to be delocalized onto the carbon atom bearing the activating group. If this group has a lone pair of electrons (e.g., -OH, -NH₂), an additional, highly stable resonance structure can be drawn where the lone pair is donated to the ring, further stabilizing the intermediate.

Diagram: Ortho- and Para- Attack on an Activated Benzene Ring

Caption: Directing effects of an activating group on electrophilic attack.

Deactivating Groups and Meta- Directors

Deactivating groups are electron-withdrawing substituents that decrease the electron density of the benzene ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene.[10] These groups destabilize the sigma complex intermediate, thus increasing the activation energy.

Common deactivating groups include:

-

Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

-

Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR

-

Weakly Deactivating (but ortho-, para-directing): -F, -Cl, -Br, -I

With the exception of halogens, deactivating groups direct incoming electrophiles to the meta position. This is because in the resonance structures of the sigma complex formed from ortho and para attack, one of the contributors places the positive charge on the carbon atom directly attached to the electron-withdrawing group. This is a highly destabilizing arrangement. Meta attack avoids this unfavorable situation, making it the least disfavored pathway.

The Halogen Anomaly

Halogens are a unique case. They are deactivating due to their strong inductive electron-withdrawing effect, which makes the ring less reactive overall. However, they are ortho-, para-directing because their lone pairs of electrons can be donated to the ring through resonance to stabilize the sigma complex in the case of ortho and para attack, similar to activating groups.

Relative Rates of Reaction

The following table provides a general overview of the relative reactivity of substituted benzenes compared to benzene itself in electrophilic aromatic substitution.

| Substituent | Relative Rate of Nitration (vs. Benzene = 1) | Classification | Directing Effect |

| -OH | 1000 | Strongly Activating | Ortho, Para |

| -CH₃ | 25 | Weakly Activating | Ortho, Para |

| -H | 1 | Reference | - |

| -Cl | 0.033 | Weakly Deactivating | Ortho, Para |

| -CO₂Et | 0.003 | Moderately Deactivating | Meta |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating | Meta |

Note: These are approximate values and can vary with the specific reaction.

Practical Application in Drug Synthesis

Electrophilic aromatic substitution is a workhorse in the pharmaceutical industry, enabling the synthesis of a vast array of drug molecules.

-

Atorvastatin (Lipitor): The synthesis of this widely prescribed cholesterol-lowering drug involves electrophilic aromatic substitution reactions to introduce functional groups onto the aromatic rings within its complex structure.[11][12][13][14]

-

Sertraline (Zoloft): The synthesis of this antidepressant involves a Friedel-Crafts type reaction to form a key tetralone intermediate.[15][16][17]

Experimental Protocol: Nitration of Bromobenzene

This protocol provides a detailed, step-by-step methodology for the nitration of bromobenzene, a classic example of an electrophilic aromatic substitution on a deactivated, ortho-, para-directing ring system.

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Bromobenzene

-

Ethanol (95%)

-

Ice

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a fume hood, carefully add 4.0 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer flask. Cool the flask in an ice-water bath. Slowly and with constant swirling, add 4.0 mL of concentrated nitric acid to the sulfuric acid.[1] Keep the mixture in the ice bath.

-

Addition of Bromobenzene: While continuing to cool and swirl the nitrating mixture, slowly add 3.0 mL of bromobenzene dropwise over a period of about 15 minutes.[1] The temperature of the reaction mixture should be maintained below 50-60°C to minimize the formation of dinitrated byproducts.[18][19]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15 minutes with occasional swirling.[1]

-

Isolation of the Crude Product: Pour the reaction mixture slowly and with stirring onto about 50 g of crushed ice in a beaker.[20] The solid product should precipitate.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acid.[1][20]

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid.[1][20] The para isomer is less soluble in cold ethanol than the ortho isomer, allowing for their separation.[20]

-

Final Product Collection: Allow the ethanol solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals of 1-bromo-4-nitrobenzene by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

-

Drying and Characterization: Dry the crystals and determine the yield and melting point. The purity can be further assessed by techniques such as TLC or NMR spectroscopy.[18]

Conclusion

The mechanism of electrophilic aromatic substitution is a fundamental concept in organic chemistry with far-reaching implications, particularly in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of the two-step mechanism, the factors governing the generation of electrophiles, and the powerful directing effects of substituents is essential for any scientist working in organic synthesis. By mastering these principles, researchers can rationally design synthetic routes to complex aromatic compounds with high efficiency and selectivity.

References

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Bromobenzene Nitration Analysis. Retrieved from [Link]

- Moustapha, M. E., Geesi, M., Farag, Z. R., & Anouar, E. H. (2018). Organic Synthesis of Iodinated Atorvastatin via Nucleophilic Substitution Reaction: Experimental and DFT Studies. Current Organic Chemistry, 22(20), 2017-2022.

-

Hahn, J. (n.d.). Nitration of Bromobenzene by Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Studylib. (n.d.). Nitration of Bromobenzene Lab Report. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction? Retrieved from [Link]

- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences, 6(1A), 56-58.

- Chen, J., et al. (2021). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy.

- Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(5), 2839-2853.

- Dömling, A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2123–2149.

- Organometallics. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics, 41(19), 2736–2742.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Overview. Retrieved from [Link]

-

Scribd. (n.d.). 8relative Rates of Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

-

Scribd. (n.d.). Electrophilic Aromatic Substitution (EAS) Reactions, Synthesis, and Medicin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

-

Chegg.com. (2018, November 2). Solved Rate the relative reactivity toward electrophilic. Retrieved from [Link]

- Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2108120118.

-

OpenOChem Learn. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Berroterán-Infante, N., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 8.

-

ResearchGate. (n.d.). Improved Industrial Synthesis of Antidepressant Sertraline. Retrieved from [Link]

-

Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved synthesis of sertraline hydrochloride. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1965). Directive Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Taylor, R. (1989).

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved industrial synthesis of antidepressant sertraline. Retrieved from [Link]

-

OpenStax. (n.d.). 16.2 Other Aromatic Substitutions. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Retrieved from [Link]

-

Jack Westin. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 23). 15: Benzene and Aromaticity: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Science Trove. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Electrophilic Aromatic Substitution: Overview [jove.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mt.com [mt.com]